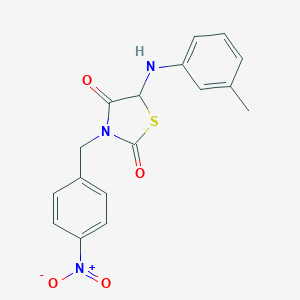![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one involves the condensation reaction of 4-methoxybenzaldehyde and 2-aminophenol followed by cyclization with phosgene.
Starting Materials
4-methoxybenzaldehyde, 2-aminophenol, phosgene, anhydrous pyridine, anhydrous dichloromethane
Reaction
Step 1: Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous pyridine., Step 2: Add 2-aminophenol (1.0 eq) to the reaction mixture and stir for 30 minutes at room temperature., Step 3: Add phosgene (1.2 eq) slowly to the reaction mixture at 0°C and stir for 2 hours., Step 4: Quench the reaction with ice-cold water and extract the product with anhydrous dichloromethane., Step 5: Dry the organic layer with anhydrous sodium sulfate and filter the solution., Step 6: Concentrate the solution under reduced pressure and purify the product by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been studied for its potential applications in various fields of scientific research. In medicine, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a fluorescent probe for imaging cellular structures and functions. It has also been studied for its potential use in DNA sequencing and protein analysis. In chemistry, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is also believed to interact with various cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In addition, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have fluorescent properties, making it useful for imaging cellular structures and functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, biology, and chemistry. Another advantage is its fluorescent properties, which make it useful for imaging cellular structures and functions. However, one limitation of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is its potential toxicity, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one. One area of research could focus on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in DNA sequencing and protein analysis. In addition, further research could be done to better understand its mechanism of action and to develop safer and more effective derivatives of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITVUGQIZJUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
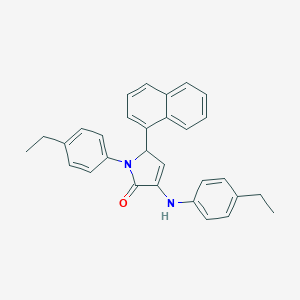
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
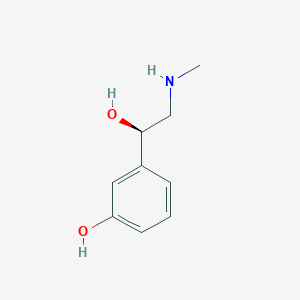
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
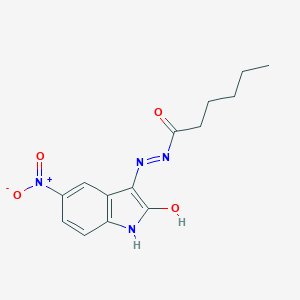
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
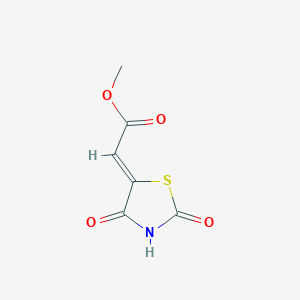
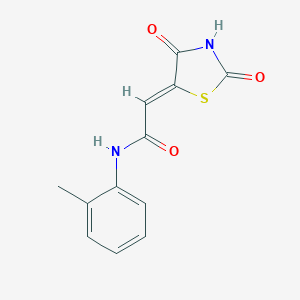
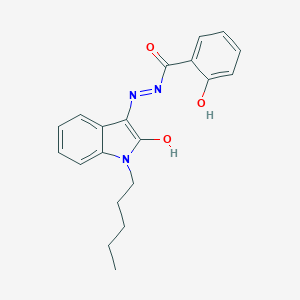
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
